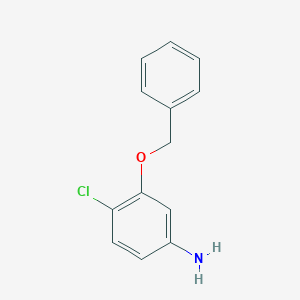

3-(Benzyloxy)-4-chloroaniline

説明

Significance and Research Context of Aryl Aniline Derivatives

Aryl aniline derivatives represent a cornerstone class of compounds in organic chemistry. Aniline, the simplest aromatic amine, was first isolated in 1826 from the destructive distillation of indigo. britannica.com Since then, its derivatives have become fundamental to numerous industrial and academic pursuits. They are crucial precursors for a vast array of products, including dyes, polymers like polyurethanes, and rubber processing chemicals. britannica.comwikipedia.org

In the realm of scientific research, aryl anilines are valued as versatile starting materials and intermediates. wikipedia.org The amino group (-NH2) attached to an aromatic ring makes the structure highly susceptible to electrophilic substitution reactions, enabling diverse functionalization of the phenyl ring. wikipedia.org Furthermore, the amino group itself can readily react with various electrophiles, such as aldehydes and ketones, to form Schiff bases, which are important in the synthesis of heterocyclic compounds and organometallic complexes. sci-hub.se The ability to form diazonium salts upon reaction with nitrous acid is a classic transformation that opens pathways to a multitude of other functional groups via Sandmeyer reactions. wikipedia.org

Modern synthetic strategies, such as the Buchwald-Hartwig and Ullmann couplings, have further expanded the toolkit for creating C-N bonds, allowing for the efficient synthesis of complex anilines from aryl halides. wikipedia.orgorganic-chemistry.org This has had a profound impact on medicinal chemistry, where aniline derivatives are integral scaffolds in many therapeutic agents, including analgesics like paracetamol and advanced anticancer drugs. sci-hub.seresearchgate.net Researchers continuously explore novel catalytic systems to functionalize anilines with greater precision and efficiency, highlighting the enduring importance of this class of compounds. rsc.orgnih.gov

Overview of 3-(Benzyloxy)-4-chloroaniline as a Synthetic Intermediate

This compound is primarily recognized for its role as a key intermediate in multi-step synthetic sequences. Its value lies in the strategic placement of its functional groups: the amine, the chloro substituent, and the benzyloxy ether. The amine group serves as a nucleophilic handle for forming new bonds, typically amides or secondary amines, while the chloro and benzyloxy groups modulate the electronic properties and steric environment of the aromatic ring.

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 4-benzyloxy-3-chloronitrobenzene. researchgate.netumich.edu This transformation can be carried out using various reducing agents. One well-documented method involves the use of stannous chloride (SnCl2), which selectively reduces the nitro group while leaving other functionalities like the chloro group and the O-benzyl ether intact. researchgate.net Another established industrial method is catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst such as platinum on carbon (Pt/C). google.com These methods are scalable and provide the target aniline in high yield and purity. researchgate.netgoogle.com

One of the most notable applications of this intermediate is in the synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor used in cancer therapy. cymitquimica.comlookchem.com The 3-chloro-4-(benzyloxy)aniline moiety provides the necessary structural framework for binding to the kinase domain of the ErbB-1 and ErbB-2 receptors. researchgate.net Beyond this specific application, it is used in the preparation of other biologically active molecules, such as selective inhibitors for the UBLCP1 proteasome phosphatase. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-chloro-4-(phenylmethoxy)aniline | nih.gov |

| CAS Number | 59404-86-3 | nih.govechemi.com |

| Molecular Formula | C13H12ClNO | nih.govechemi.com |

| Molecular Weight | 233.69 g/mol | nih.gov |

| Appearance | Off-white solid | umich.edu |

| Melting Point | 56-60 °C | umich.eduechemi.com |

| Boiling Point | 390.6 °C at 760 mmHg | echemi.com |

| Density | 1.24 g/cm³ | echemi.com |

| Flash Point | 190 °C | echemi.com |

| Topological Polar Surface Area | 35.3 Ų | nih.gov |

Historical Perspective and Evolution of Research on Related Structures

The study of aniline and its derivatives dates back to the early 19th century, with initial interest driven by the burgeoning dye industry. britannica.com The discovery that aniline could be converted into a range of vibrant pigments, such as mauveine, revolutionized textile manufacturing. This early industrial application spurred fundamental research into the reactivity of aromatic amines.

The 20th century saw the expansion of aniline chemistry into pharmaceuticals and agrochemicals. sci-hub.se The development of reliable methods for nitration followed by reduction became a standard industrial route to produce substituted anilines from simple aromatic hydrocarbons. wikipedia.org For instance, the conversion of chlorobenzene to chloroaniline follows this classic pathway. wikipedia.org

Research into benzyloxy-substituted anilines is a more recent development, driven largely by the needs of medicinal chemistry. The benzyloxy group serves as a protective group for a phenol, which can be deprotected in a later synthetic step, or as a bulky, lipophilic substituent to enhance binding affinity to biological targets. rsc.org The synthesis of structures like this compound is a direct evolution from this research, where multiple substituents are precisely arranged to create a highly specialized building block. The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provided more flexible and powerful methods for synthesizing complex aniline derivatives from aryl halides and amines, often under milder conditions than traditional methods. organic-chemistry.orgmit.edu The evolution of research from simple dye precursors to complex, multifunctional intermediates like this compound reflects the increasing sophistication of organic synthesis and drug design. researchgate.net

Scope and Objectives of Academic Investigations

Academic investigations involving this compound and related structures are typically focused on several key areas:

Synthesis of Novel Bioactive Compounds: A primary driver of research is the use of this compound as a scaffold to synthesize new molecules with potential therapeutic value. chemicalbook.com Academic labs often design and create libraries of compounds based on this core structure, systematically modifying other parts of the molecule to explore structure-activity relationships (SAR). researchgate.net The objective is to identify new compounds that exhibit potent and selective inhibition of biological targets like protein kinases or phosphatases, which are often implicated in diseases such as cancer. researchgate.netchemicalbook.com

Exploration of New Chemical Reactivity: Researchers may also investigate the fundamental chemical reactivity of the this compound framework. This could involve exploring novel C-H functionalization reactions on the aromatic ring or developing new coupling reactions involving the amine group. rsc.org The goal is to expand the synthetic utility of this intermediate, enabling the construction of previously inaccessible molecular architectures.

Development of Molecular Probes and Materials: Beyond pharmaceuticals, related benzyloxyaniline structures are explored for applications in materials science. For instance, the unique electronic and structural properties of aryl aniline derivatives make them candidates for the development of new azo dyes or functional materials. researchgate.netaip.org Academic studies might aim to synthesize and characterize new polymers or dyes derived from this class of compounds to assess their optical or electronic properties.

Table 2: Representative Synthesis of this compound

| Reactant | Reagents and Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|

| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂·2H₂O, Ethanol | This compound | High | researchgate.net |

| 4-Benzyloxy-3-chloronitrobenzene | H₂, 5% Pt/C, Isopropanol, 25 psi | This compound | Not isolated, used in next step | google.com |

特性

IUPAC Name |

4-chloro-3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCZZVVRBZUONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

(Basic) What synthetic methodologies are recommended for large-scale preparation of high-purity 3-(Benzyloxy)-4-chloroaniline?

A scalable and safe synthesis involves the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride (SnCl₂) in a hydrochloric acid medium. This method achieves >95% yield and minimizes tin residues, critical for pharmaceutical-grade purity. Post-reduction, purification via recrystallization (e.g., using ethanol/water mixtures) removes residual impurities. This protocol is validated for kilogram-scale production .

(Basic) How can researchers ensure the removal of tin residues post-synthesis?

After SnCl₂-mediated reduction, residual tin is eliminated through sequential washes with aqueous sodium bicarbonate (to neutralize HCl) and organic solvent extraction (e.g., ethyl acetate). Final purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures compliance with analytical standards (<0.1 ppm metal residues) .

(Advanced) How do thermodynamic properties of this compound compare to simpler chloroaniline isomers?

While direct data on this compound is limited, comparative studies on 2-, 3-, and 4-chloroaniline isomers reveal that substituent position significantly impacts enthalpy of formation (ΔfH°). For example, 4-chloroaniline exhibits higher ΔfH° (59.7 ± 2.3 kJ·mol⁻¹) than 3-chloroaniline (53.0 ± 2.8 kJ·mol⁻¹) due to resonance stabilization differences. The benzyloxy group in this compound likely introduces steric and electronic effects, which can be modeled via computational methods (e.g., DFT) .

(Advanced) What electrochemical degradation pathways are plausible for this compound in wastewater treatment?

In alkaline conditions (pH 10–12), electrochemical oxidation using a Pb/PbO₂ anode generates hydroxyl radicals (·OH), which cleave the benzyloxy group to yield 4-chlorocatechol. Subsequent degradation forms maleic acid and ammonia. Key intermediates (e.g., nitro derivatives) can be identified via HPLC-MS. Current density optimization (≥30 mA·cm⁻²) reduces half-lives and enhances mineralization efficiency .

(Advanced) Can microbial ortho-cleavage pathways degrade this compound?

Bacteria like Pseudomonas putida and Acinetobacter baumannii degrade chloroanilines via a modified ortho-cleavage pathway, converting substrates to chlorocatechols. The benzyloxy group may hinder enzyme accessibility, but adaptive strains (e.g., Moraxella spp.) with broad-substrate oxygenases could metabolize it. Induction with aniline analogs and co-substrates (e.g., glucose) enhances degradation rates .

(Basic) What analytical techniques differentiate this compound from structural analogs in mixtures?

High-performance liquid chromatography (HPLC) coupled with voltammetric detection at a glassy carbon electrode resolves structural analogs. At pH 1.95, 2- and 3-chloroaniline isomers exhibit distinct oxidation peaks, while 4-chloroaniline derivatives are detected at pH 8.1. Detection limits range from 1–2 ng for a 20-µL injection .

(Advanced) How does the benzyloxy substituent influence regioselectivity in electrophilic reactions?

The electron-donating benzyloxy group activates the aromatic ring at the para position, directing electrophiles (e.g., nitration, halogenation) to the 5-position. Computational modeling (e.g., NBO analysis) predicts charge distribution, while experimental validation via NMR (¹H/¹³C) and X-ray crystallography confirms regiochemical outcomes .

(Basic) What safety protocols are critical during handling of this compound?

Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work under fume hoods to prevent inhalation. Store in airtight containers at 2–8°C to prevent oxidation. Emergency procedures include rinsing exposed skin with water (15+ minutes) and seeking medical aid for ingestion .

(Advanced) How do environmental factors affect the persistence of this compound in soil?

Microcosm studies show that microbial consortia adapt via horizontal gene transfer (e.g., transposon Tn5271) to metabolize chloroanilines. 4-Chloroaniline degradation correlates with ortho-cleavage enzyme induction. Soil pH (6–8) and organic content modulate bioavailability, with half-lives reduced by 50% in nutrient-amended conditions .

(Advanced) What computational tools predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Gas-phase acidity (ΔG°acid) and proton affinity values for chloroanilines (e.g., 4-chloroaniline: 884 kJ·mol⁻¹) guide catalyst design for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。